molecular formula C13H13NO2 B1596547 N-[2-(5-methylfuran-2-yl)phenyl]acetamide CAS No. 400748-17-6

N-[2-(5-methylfuran-2-yl)phenyl]acetamide

Cat. No. B1596547
M. Wt: 215.25 g/mol
InChI Key: REEIYYVUURDSNG-UHFFFAOYSA-N
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Description

“N-[2-(5-methylfuran-2-yl)phenyl]acetamide” is a chemical compound . It is also known as a type of chemical entity . The molecular formula of this compound is C13H13NO2 .


Synthesis Analysis

The synthesis of “N-[2-(5-methylfuran-2-yl)phenyl]acetamide” involves several steps . One method involves the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides . Another method involves the condensation of 2,2,3,3-tetramethoxybutane with anilines .


Molecular Structure Analysis

The molecular structure of “N-[2-(5-methylfuran-2-yl)phenyl]acetamide” involves various types of interactions. The Hirshfeld surface analysis indicates that O…H/H…O (40.1%), H…H (27.5%) and C…H/H…C (12.4%) interactions are the most significant contributors to the crystal packing .

Scientific Research Applications

Molecular Interaction and Stability Analysis

A study by Gouda et al. (2022) explored the structural properties, noncovalent interactions, and energy frameworks of a related compound, emphasizing the roles of hydrogen bonding, stacking, and halogen bonding in molecular stability. This research provides insights into the design of functional materials with optimized properties for pharmaceutical applications (Gouda et al., 2022).

Anticancer Potential

Evren et al. (2019) synthesized derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. One derivative demonstrated high selectivity and effectiveness against human lung adenocarcinoma cells, highlighting the potential of these compounds as anticancer agents (Evren et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Shukla et al. (2012) identified and characterized bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. Their findings suggest the potential for developing more effective and soluble GLS inhibitors, offering insights into therapeutic strategies against cancer (Shukla et al., 2012).

Antimicrobial Activity

Nandhikumar and Subramani (2018) reported on the synthesis of novel Mannich bases with significant antimicrobial activity, including derivatives of N-[2-(5-methylfuran-2-yl)phenyl]acetamide. Their research demonstrates the compound's utility in developing new antimicrobial agents, showcasing the effectiveness against various bacterial and fungal strains (Nandhikumar & Subramani, 2018).

Biochemical and Pharmacological Characterization

Research by Grimwood et al. (2011) on a related κ-opioid receptor antagonist highlights the biochemical and pharmacological characterization of compounds for potential therapeutic applications. This study provides a framework for understanding the interaction of N-[2-(5-methylfuran-2-yl)phenyl]acetamide derivatives with biological targets, contributing to the development of novel treatments for depression and addiction disorders (Grimwood et al., 2011).

Safety And Hazards

The safety and hazards associated with “N-[2-(5-methylfuran-2-yl)phenyl]acetamide” are not explicitly mentioned in the retrieved papers . It is always recommended to handle chemical compounds with care and follow safety guidelines.

properties

IUPAC Name

N-[2-(5-methylfuran-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-8-13(16-9)11-5-3-4-6-12(11)14-10(2)15/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEIYYVUURDSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349432
Record name N-[2-(5-methylfuran-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-methylfuran-2-yl)phenyl]acetamide

CAS RN

400748-17-6
Record name N-[2-(5-methylfuran-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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